molecular formula C22H28N2O2 B14861352 2-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester

2-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14861352
M. Wt: 352.5 g/mol
InChI Key: ZTIUITBMQCKKKB-UHFFFAOYSA-N
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Description

®-2-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a biphenyl group attached to a piperazine ring, which is further linked to a carboxylic acid esterified with tert-butyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.

    Piperazine Ring Formation: The piperazine ring can be introduced through a nucleophilic substitution reaction involving ethylenediamine and a suitable dihalide.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of ®-2-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening and optimization of reaction conditions can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Biphenyl quinones.

    Reduction: Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid.

    Substitution: N-alkyl or N-acyl derivatives of the piperazine ring.

Scientific Research Applications

Chemistry

In organic synthesis, ®-2-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is used as an intermediate in the preparation of more complex molecules

Biology

The compound has potential applications in the development of biologically active molecules. Its piperazine ring is a common motif in many pharmaceuticals, and modifications to this structure can lead to new drug candidates.

Medicine

In medicinal chemistry, ®-2-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is explored for its potential as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets makes it a valuable scaffold for drug design.

Industry

The compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of ®-2-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid methyl ester
  • 2-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid ethyl ester
  • 2-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid isopropyl ester

Uniqueness

®-2-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which provides enhanced stability and lipophilicity compared to its methyl, ethyl, and isopropyl counterparts. This increased stability can be advantageous in drug development, as it may lead to improved pharmacokinetic properties and bioavailability.

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

tert-butyl 2-[(2-phenylphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)24-14-13-23-16-19(24)15-18-11-7-8-12-20(18)17-9-5-4-6-10-17/h4-12,19,23H,13-16H2,1-3H3

InChI Key

ZTIUITBMQCKKKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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